2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide
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Overview
Description
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-oxopropanamide
- 2-cyano-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
332388-32-6 |
---|---|
Molecular Formula |
C35H29N3O3S |
Molecular Weight |
571.7g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C35H29N3O3S/c1-24-14-16-25(17-15-24)31-21-29(26-18-19-32(40-2)33(20-26)41-3)30(22-36)35(37-31)42-23-34(39)38(27-10-6-4-7-11-27)28-12-8-5-9-13-28/h4-21H,23H2,1-3H3 |
InChI Key |
RBWVSORVNYLNPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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